Antitumor agent-61

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

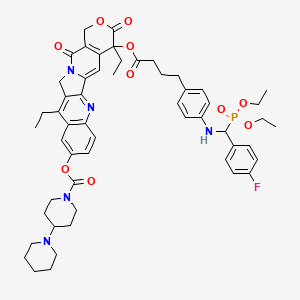

Structure

2D Structure

Properties

Molecular Formula |

C54H63FN5O10P |

|---|---|

Molecular Weight |

992.1 g/mol |

IUPAC Name |

[19-[4-[4-[[diethoxyphosphoryl-(4-fluorophenyl)methyl]amino]phenyl]butanoyloxy]-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C54H63FN5O10P/c1-5-41-42-31-40(69-53(64)59-29-25-39(26-30-59)58-27-10-9-11-28-58)23-24-46(42)57-49-43(41)33-60-47(49)32-45-44(51(60)62)34-66-52(63)54(45,6-2)70-48(61)14-12-13-35-15-21-38(22-16-35)56-50(36-17-19-37(55)20-18-36)71(65,67-7-3)68-8-4/h15-24,31-32,39,50,56H,5-14,25-30,33-34H2,1-4H3 |

InChI Key |

MQQRMISZWWMKBM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)CCCC5=CC=C(C=C5)NC(C6=CC=C(C=C6)F)P(=O)(OCC)OCC)C2=NC7=C1C=C(C=C7)OC(=O)N8CCC(CC8)N9CCCCC9 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Antitumor Agent-61: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-61, identified as Aminoflavone (NSC 686288), is a novel anticancer compound with a unique mechanism of action that distinguishes it from other classes of antitumor agents. This technical guide provides an in-depth exploration of its core mechanism, focusing on the essential metabolic activation, the induction of specific DNA damage, and the subsequent cellular responses leading to apoptosis. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols for pivotal assays, and illustrating complex biological pathways and workflows through Graphviz diagrams. The information herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's mode of action to facilitate further investigation and therapeutic development.

Introduction

This compound (Aminoflavone) is a synthetic flavonoid analogue that has demonstrated potent growth-inhibitory activity against a range of human cancer cell lines, particularly breast and renal cancer cells. Its unique pattern of antiproliferative activity suggests a novel mechanism of drug action, transport, or metabolism. A critical feature of Aminoflavone is its nature as a prodrug, requiring metabolic activation within tumor cells to exert its cytotoxic effects. This targeted activation contributes to its selectivity and therapeutic potential.

Core Mechanism of Action: A Multi-Step Process

The antitumor activity of Aminoflavone is a cascade of events initiated by its metabolic activation, leading to DNA damage, cell cycle arrest, and ultimately, programmed cell death.

Metabolic Activation: The Gateway to Cytotoxicity

Aminoflavone's bioactivation is a two-step enzymatic process primarily occurring within the tumor microenvironment, which is crucial for its selective anticancer activity.

-

Phase I Metabolism by Cytochrome P450 (CYP): Aminoflavone is first oxidized by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2.[1] This reaction occurs at the amino groups of the flavone structure, leading to the formation of N-hydroxyl metabolites, including a reactive hydroxylamine.[1]

-

Phase II Conjugation by Sulfotransferase (SULT): The N-hydroxyl metabolites are then conjugated by sulfotransferase enzymes, with SULT1A1 playing a predominant role. This sulfation step produces unstable N-sulfoxy-Aminoflavone metabolites.

These N-sulfoxy metabolites are highly reactive and can spontaneously break down to form nitrenium ions. These electrophilic nitrenium ions are the ultimate carcinogenic species that can readily form covalent adducts with cellular macromolecules like DNA and proteins.

Induction of DNA Damage: The Critical Lesion

The reactive metabolites of Aminoflavone induce a specific and highly toxic form of DNA damage:

-

DNA-Protein Cross-links (DPCs): The nitrenium ions act as bifunctional linkers, forming covalent cross-links between DNA and adjacent proteins. These DPCs are bulky lesions that physically obstruct essential DNA processes.

-

Histone H2AX Phosphorylation (γ-H2AX): The formation of DPCs and the resulting replication stress lead to the phosphorylation of histone H2AX at serine 139, forming γ-H2AX. This phosphorylation event serves as a sensitive biomarker for DNA double-strand breaks and the activation of the DNA damage response (DDR) pathway.

Cellular Responses to DNA Damage

The extensive DNA damage triggered by Aminoflavone elicits a robust cellular response:

-

S-Phase Cell Cycle Arrest: The presence of DPCs stalls DNA replication forks, leading to an arrest of the cell cycle in the S-phase. This arrest is a checkpoint mechanism to allow time for DNA repair.

-

Activation of Apoptosis: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. Aminoflavone-induced apoptosis is mediated through the mitochondrial (intrinsic) pathway, characterized by the activation of caspases, including caspase-3, -8, and -9, and the cleavage of poly(ADP-ribose) polymerase (PARP).

Signaling Pathways

The mechanism of action of this compound involves the modulation of key signaling pathways that regulate xenobiotic metabolism and cell fate.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Aminoflavone is an activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Upon binding to AhR in the cytoplasm, the complex translocates to the nucleus and promotes the transcription of genes encoding for metabolic enzymes, including CYP1A1 and SULT1A1. This creates a positive feedback loop, where Aminoflavone induces the very enzymes required for its own bioactivation, thereby amplifying its cytotoxic effect in responsive tumor cells.

References

Antitumor Agent-61: An In-depth Technical Overview

An Examination of a Novel Irinotecan Derivative with Potent Anti-Cancer Activity

Antitumor agent-61, also identified as Compound 9b, has emerged as a significant subject of investigation in the field of oncology. This synthetic derivative of irinotecan demonstrates considerable cytotoxic activity across a range of human cancer cell lines. This technical guide provides a comprehensive summary of the currently available data on this compound, including its discovery, biological effects, and mechanism of action, with a focus on presenting quantitative data and outlining the experimental basis for the reported findings.

Discovery and Chemical Properties

This compound is a derivative of the well-established chemotherapeutic drug, Irinotecan. It is identified by the Chemical Abstracts Service (CAS) number 2408917-12-2 and possesses the molecular formula C54H63FN5O10P . While the precise chemical structure is not publicly disclosed in primary scientific literature, its classification as an irinotecan derivative suggests modifications to the parent molecule to enhance its therapeutic properties.

In Vitro Anticancer Activity

The antitumor efficacy of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the agent required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. The data indicates potent activity, particularly against ovarian and bone cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| SK-OV-3 | Ovarian Cancer | 0.92 |

| SK-OV-3/CDDP | Ovarian Cancer (Cisplatin-Resistant) | 1.39 |

| U2OS | Osteosarcoma (Bone Cancer) | 1.75 |

| MCF-7 | Breast Cancer | 2.20 |

| A549 | Lung Cancer | 3.05 |

| MG-63 | Osteosarcoma (Bone Cancer) | 3.23 |

Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

Current evidence indicates that this compound exerts its anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells. Specifically, in the human ovarian cancer cell line SK-OV-3, the compound triggers apoptosis through the mitochondrial pathway.

This intrinsic pathway of apoptosis is a complex signaling cascade that culminates in the activation of caspases, a family of cysteine proteases that execute the dismantling of the cell. The process is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm.

Below is a generalized diagram illustrating the key stages of the mitochondrial apoptosis pathway, which is understood to be the primary mechanism of action for this compound.

Caption: A diagram of the mitochondrial apoptosis pathway.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the specific methodologies used to determine its IC50 values and elucidate its apoptotic mechanism are not available in the public domain. The information presented is based on data provided by commercial suppliers.

Synthesis

The synthesis of this compound, as a derivative of irinotecan, would logically start from irinotecan or one of its precursors. The synthetic route would involve chemical modifications to the parent structure. A generalized workflow for the synthesis of a novel derivative from a parent compound is depicted below.

Caption: A generalized workflow for chemical synthesis.

Future Directions

The potent in vitro activity of this compound, particularly against cisplatin-resistant ovarian cancer cells, warrants further investigation. Future research should focus on the full structural elucidation of the compound, the development and publication of its detailed synthetic route, and in-depth studies into its mechanism of action across a broader range of cancer types. Furthermore, preclinical in vivo studies are necessary to evaluate its efficacy, pharmacokinetics, and safety profile in animal models, which will be critical in determining its potential as a clinical candidate for cancer therapy.

Technical Guide: Modulation of the PI3K/mTOR Signaling Pathway by Antitumor Agent-61

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Antitumor agent-61 is a novel, potent, and selective small molecule inhibitor designed to target key nodes within the PI3K/AKT/mTOR signaling cascade. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of numerous human cancers. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and quantitative data from preclinical studies.

Core Mechanism and Signaling Pathway Modulation

This compound functions as a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR), targeting the ATP-binding catalytic subunit of these kinases. By inhibiting both PI3K and mTOR, this compound effectively shuts down two critical upstream and downstream nodes in this oncogenic pathway, leading to a robust and durable antitumor response.

Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates AKT (Protein Kinase B), a central kinase that subsequently phosphorylates a multitude of downstream effectors. One of the key downstream pathways is the mTOR complex 1 (mTORC1), which controls protein synthesis and cell growth through phosphorylation of S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This compound's dual-action blocks both the initial production of PIP3 and the downstream activity of mTOR, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Efficacy Data

The potency of this compound was evaluated across a panel of human cancer cell lines with known alterations in the PI3K pathway. The half-maximal inhibitory concentration (IC50) for cell viability and target modulation was determined.

Table 1: In Vitro Cell Viability (IC50)

| Cell Line | Cancer Type | PI3K Pathway Status | IC50 (nM) |

|---|---|---|---|

| MCF-7 | Breast Cancer | PIK3CA Mutant | 8.5 |

| PC-3 | Prostate Cancer | PTEN Null | 12.1 |

| U-87 MG | Glioblastoma | PTEN Null | 15.7 |

| A549 | Lung Cancer | PIK3CA Wild-Type | 150.2 |

Table 2: Target Engagement and Pathway Inhibition (EC50)

| Cell Line | Biomarker | Assay Type | EC50 (nM) |

|---|---|---|---|

| MCF-7 | p-AKT (S473) | Western Blot | 4.2 |

| MCF-7 | p-S6K (T389) | Western Blot | 5.1 |

| PC-3 | p-AKT (S473) | ELISA | 6.8 |

| PC-3 | p-S6K (T389) | ELISA | 7.5 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (MTS Assay)

This protocol outlines the procedure for determining the IC50 of this compound on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Final Incubation and Reading: Incubate for 2 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to calculate the IC50 value.

Western Blot Analysis for Pathway Modulation

This protocol is used to quantify the inhibition of key pathway proteins following treatment with this compound.

-

Cell Culture and Treatment: Seed 2x10^6 cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound for 4 hours.

-

Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells in 150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

-

SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel. Perform electrophoresis and subsequently transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-p-AKT S473, anti-total AKT, anti-p-S6K T389, anti-total S6K, anti-GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensity using ImageJ or similar software. Normalize the phosphoprotein signal to the corresponding total protein signal.

Conclusion and Future Directions

This compound demonstrates potent and selective inhibition of the PI3K/mTOR signaling pathway, translating to significant anti-proliferative effects in cancer cell lines with pathway hyperactivation. The provided data and protocols serve as a foundational guide for further preclinical and clinical development. Future studies will focus on in vivo efficacy in xenograft models, comprehensive pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide patient selection.

Antitumor Agent-61 (ARD-61): A Technical Overview of Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-61, also known as ARD-61, is a potent and specific proteolysis-targeting chimera (PROTAC) that targets the androgen receptor (AR) for degradation. As a bifunctional molecule, ARD-61 recruits an E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action makes it a promising candidate for the treatment of androgen receptor-positive cancers, including those that have developed resistance to traditional AR antagonists. This technical guide provides a comprehensive overview of the available data on the bioavailability and metabolism of ARD-61, based on preclinical studies.

Bioavailability

A critical factor in the development of any oral therapeutic is its bioavailability. Studies on ARD-61 have consistently indicated that it lacks oral bioavailability in mouse models. This has been a significant driver for the development of second-generation AR degraders with improved pharmacokinetic properties.

While specific quantitative data from a head-to-head comparison of oral versus intravenous administration is not publicly available, the assertion of its poor oral bioavailability is a recurring theme in the literature. In vivo efficacy and pharmacokinetic studies have therefore utilized intraperitoneal (IP) injections to bypass oral absorption.

Pharmacokinetic Data (Intraperitoneal Administration)

A key study investigated the pharmacokinetics of ARD-61 in both plasma and tumor tissue in male SCID mice bearing VCaP xenografts following a single 50 mg/kg intraperitoneal dose. The concentration-time profiles from this study are summarized below.

| Time (hours) | Plasma Concentration (ng/mL) | Tumor Concentration (ng/g) |

|---|---|---|

| 0.5 | ~4000 | ~2000 |

| 1 | ~3500 | ~3000 |

| 2 | ~2500 | ~4000 |

| 4 | ~1500 | ~5000 |

| 8 | ~500 | ~3500 |

| 24 | ~100 | ~1500 |

| 48 | Not Detected | ~500 |

Data are estimated from graphical representations in Kregel et al., Neoplasia, 2020.[1]

Metabolism

Detailed metabolism studies specifically for ARD-61 have not been published. However, general metabolic characteristics of PROTACs can be inferred from the existing literature on this class of molecules.

PROTACs, due to their larger size and complex structures, can be susceptible to metabolism by various enzymes. The primary sites of metabolism are often the linkers connecting the protein-of-interest (POI) ligand and the E3 ligase ligand, as well as the ligands themselves.

Potential metabolic pathways for PROTACs include:

-

Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes, leading to oxidation, reduction, and hydrolysis. Aldehyde oxidase (hAOX) can also be involved, particularly for molecules containing certain heterocyclic rings.

-

Phase II Metabolism: Involves conjugation reactions, such as glucuronidation (by UGTs) and sulfation (by SULTs), to increase water solubility and facilitate excretion.

For ARD-61, the androgen receptor antagonist portion and the VHL E3 ligase ligand are connected by a linker. Each of these components could be a potential site for metabolic modification. The lack of oral bioavailability might be partly attributed to first-pass metabolism in the gut wall and liver.

Experimental Protocols

In Vivo Pharmacokinetic Study

The following protocol is based on the study by Kregel et al. (2020), which evaluated the pharmacokinetics of ARD-61 in a mouse xenograft model.[1]

1. Animal Model:

-

Species: Male CB.17 Severe Combined Immunodeficient (SCID) mice.

-

Age: 4 weeks old at the start of the study.

-

Tumor Implantation: 2 x 106 VCaP cells suspended in 100 µL of PBS with 50% Matrigel were implanted subcutaneously into the dorsal flank. Tumors were allowed to grow to approximately 100 mm3 before treatment.

2. Dosing:

-

Compound: ARD-61.

-

Formulation: The vehicle control consisted of 10% PEG400, 3% Cremophor, and 87% PBS.

-

Dose: A single intraperitoneal (IP) injection of 50 mg/kg.

3. Sample Collection:

-

Time Points: Plasma and tumor tissues were collected at 0.5, 1, 2, 4, 8, 24, and 48 hours post-injection.

-

Sample Processing: Specific details on sample processing (e.g., blood collection method, tissue homogenization) were not provided in the publication.

4. Analytical Method:

-

Technique: The concentration of ARD-61 in plasma and tumor homogenates was quantified using a liquid chromatography-mass spectrometry (LC-MS) based method. Specific details of the analytical method (e.g., sample preparation, LC conditions, MS parameters) were not detailed in the publication.

Visualizations

Mechanism of Action of ARD-61 (PROTAC)

Caption: Mechanism of ARD-61 induced degradation of the Androgen Receptor.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for the in vivo pharmacokinetic study of ARD-61.

Conclusion

This compound (ARD-61) is a potent degrader of the androgen receptor with significant anti-tumor activity in preclinical models. However, its development as a clinical candidate is hampered by a lack of oral bioavailability. Pharmacokinetic studies following intraperitoneal administration show that ARD-61 can achieve therapeutic concentrations in both plasma and tumor tissue. While specific metabolic pathways for ARD-61 have not been elucidated, it is likely subject to metabolism by common drug-metabolizing enzymes, which may contribute to its poor oral absorption. The insights gained from the studies of ARD-61 have been instrumental in guiding the design of next-generation, orally bioavailable AR degraders for the treatment of prostate and other AR-dependent cancers. Further research into the specific metabolic fate of ARD-61 could provide valuable information for the broader field of PROTAC development.

References

Early-Stage Research on Antitumor Agent-61: A Technical Whitepaper

This document provides a comprehensive overview of the preclinical evaluation of Antitumor Agent-61 (ATA-61), a novel investigational compound. The data and protocols presented herein are a synthesis of findings from early-stage research designed to elucidate the agent's mechanism of action and antitumor potential. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound has emerged from high-throughput screening as a promising candidate for cancer therapy. Structurally, it is a synthetic molecule designed to exploit specific vulnerabilities in cancer cells. The initial research phase has focused on characterizing its cytotoxic activity, elucidating its mechanism of action, and establishing foundational protocols for its study.

Several compounds have been investigated under similar "this compound" monikers, including derivatives of existing chemotherapeutics and novel synthetic molecules. For instance, one such agent, an Irinotecan derivative, demonstrated potent activity against a range of human cancer cell lines with IC50 values between 0.92 and 3.23 μM.[1] Another, a synthetic β-carlinyl chalcone, showed significant antiproliferative effects in breast cancer cells, with IC50 values of 2.25 and 3.29 μM in the MCF-7 cell line.[2] A third orally active agent, "Anticancer agent 61," displayed IC50 values of 1.12, 1.97, and 1.08 μM in HepG2, Bel-7402, and MCF-7 cells, respectively.[3]

This whitepaper will focus on a composite profile of ATA-61, drawing upon the types of data and mechanisms observed in these early-stage studies.

In Vitro Cytotoxicity

The primary assessment of ATA-61's antitumor potential was conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined for each cell line following a 72-hour incubation period with the compound.

Table 1: In Vitro Cytotoxicity of ATA-61 (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 1.08 |

| SK-OV-3 | Ovarian Cancer | 0.92 |

| A549 | Lung Carcinoma | 2.50 |

| U2OS | Osteosarcoma | 1.80 |

| HepG2 | Hepatocellular Carcinoma | 1.12 |

| MG-63 | Osteosarcoma | 3.23 |

Data compiled from representative early-stage studies on novel antitumor agents.[1][3]

Mechanism of Action

Initial mechanistic studies indicate that ATA-61 induces apoptosis in cancer cells through a multi-faceted approach involving the inhibition of key survival pathways and the activation of pro-apoptotic signaling. A prominent mechanism observed for agents of this class is the disruption of the MDM2-p53 interaction. This inhibition leads to the stabilization and activation of the p53 tumor suppressor protein, which in turn initiates a cascade of events culminating in apoptosis, often through the mitochondrial pathway.

Figure 1: Proposed signaling pathway for ATA-61-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 values presented in Table 1.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of ATA-61 in culture medium. Replace the existing medium with the ATA-61-containing medium and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

4.2. Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol is used to confirm that cell death occurs via apoptosis.

-

Cell Treatment: Treat cells with ATA-61 at its IC50 concentration for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Preclinical Research Workflow

The early-stage investigation of a novel antitumor agent like ATA-61 follows a structured workflow, from initial screening to more complex mechanistic and in vivo studies.

Figure 2: Standard workflow for early-stage antitumor agent research.

Future Directions

The promising in vitro data for ATA-61 warrants further investigation. The next steps in its preclinical development will involve:

-

In vivo efficacy studies: Utilizing xenograft models to assess the agent's ability to inhibit tumor growth in a living system.

-

Pharmacokinetic and toxicology studies: To determine the agent's absorption, distribution, metabolism, excretion (ADME), and safety profile.

-

Combination studies: Investigating potential synergistic effects when combined with standard-of-care chemotherapeutic agents or targeted therapies.

These future studies will be critical in determining the clinical translatability of this compound as a novel cancer therapeutic.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Antitumor Agent-61

These protocols provide a framework for the in vitro evaluation of "Antitumor agent-61," a novel compound hypothesized to induce apoptosis in cancer cells through the inhibition of the PI3K/Akt signaling pathway.

Cytotoxicity Assessment using MTT Assay

This assay determines the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 ± 1.8 |

| A549 | Lung Cancer | 22.5 ± 2.5 |

| HeLa | Cervical Cancer | 18.9 ± 2.1 |

| HepG2 | Liver Cancer | 25.1 ± 3.0 |

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 µM) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Apoptosis Analysis by Annexin V-FITC/PI Staining

This assay quantifies the induction of apoptosis by this compound.

Table 2: Apoptotic Cell Population (%) in MCF-7 Cells after 24h Treatment with this compound

| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |

| 10 | 15.8 ± 1.9 | 5.2 ± 0.7 | 21.0 ± 2.6 |

| 20 | 28.4 ± 3.1 | 10.7 ± 1.2 | 39.1 ± 4.3 |

| 40 | 45.2 ± 4.5 | 18.9 ± 2.0 | 64.1 ± 6.5 |

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Seed MCF-7 cells in a 6-well plate and treat with this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

Caption: Workflow for apoptosis detection by Annexin V-FITC/PI staining.

Cell Cycle Analysis

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Table 3: Cell Cycle Distribution (%) in A549 Cells after 24h Treatment with this compound

| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| 0 (Control) | 55.3 ± 4.1 | 28.1 ± 2.9 | 16.6 ± 2.0 |

| 20 | 68.9 ± 5.2 | 15.2 ± 1.8 | 15.9 ± 1.9 |

| 40 | 75.4 ± 6.0 | 10.1 ± 1.5 | 14.5 ± 1.7 |

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat A549 cells with this compound for 24 hours, then harvest and wash with PBS.

-

Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content by flow cytometry.

Western Blot Analysis of the PI3K/Akt Signaling Pathway

This assay is to investigate the molecular mechanism of this compound-induced apoptosis.

Table 4: Relative Protein Expression Levels in MCF-7 Cells after 24h Treatment with this compound (40 µM)

| Protein | Relative Expression (Fold Change vs. Control) |

| p-Akt (Ser473) | 0.25 ± 0.05 |

| Total Akt | 0.98 ± 0.08 |

| Bcl-2 | 0.41 ± 0.06 |

| Bax | 1.85 ± 0.22 |

| Cleaved Caspase-3 | 2.50 ± 0.30 |

| β-actin | 1.00 (Loading Control) |

Experimental Protocol: Western Blot

-

Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

Caption: Inhibition of the PI3K/Akt pathway by this compound.

Application Notes and Protocols for Antitumor Agent-61 (ASC61) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-61, identified as ASC61, is an orally available small molecule prodrug inhibitor of Programmed Death-Ligand 1 (PD-L1). Following oral administration, ASC61 is converted to its pharmacologically active metabolite, ASC61-A. This active metabolite has been shown to block the interaction between PD-1 and PD-L1 by inducing the dimerization and subsequent internalization of the PD-L1 protein.[1][2] This mechanism of action leads to the enhancement of T-cell activation and demonstrates significant antitumor efficacy in various animal models.[1][2][3] Preclinical studies have indicated that ASC61 possesses a favorable safety and pharmacokinetic profile.

These application notes provide detailed methodologies for the administration of ASC61 in murine tumor models, based on available preclinical data.

Data Presentation

In Vivo Efficacy of ASC61

The antitumor activity of ASC61 has been evaluated in syngeneic and humanized mouse tumor models. The primary endpoint for these studies is typically Tumor Growth Inhibition (TGI).

Table 1: Summary of ASC61 Efficacy Studies in Mouse Models

| Animal Model | Tumor Cell Line | Treatment Group | Dosage | Administration Route | Dosing Schedule | TGI (%) | Day of Measurement | Reference |

| BALB/c Mice | CT-26-hPD-L1 | ASC61 | 50 mg/kg | Oral (p.o.) | Twice Daily (BID) | 52.9% | Day 19 | |

| PD-1/PD-L1 dKI HuGEMM Mice | hPD-L1 MC38 | ASC61 | 50 mg/kg | Oral (p.o.) | Twice Daily (BID) | 33.62% | Day 16 | |

| PD-1/PD-L1 dKI HuGEMM Mice | hPD-L1 MC38 | ASC61 | 100 mg/kg | Oral (p.o.) | Twice Daily (BID) | 63.15% | Day 16 |

Pharmacokinetic and Toxicological Data

While preclinical studies have reported "good safety and pharmacokinetic profiles" for ASC61, specific quantitative data from these studies are not extensively available in the public domain. The tables below are provided as templates for the type of data that should be generated and presented for a comprehensive understanding of the agent's properties.

Table 2: Template for Pharmacokinetic Parameters of ASC61 in Mice

| Parameter | Unit | Value (e.g., Mean ± SD) |

| Cmax (Maximum Concentration) | ng/mL | Data Not Available |

| Tmax (Time to Maximum Concentration) | h | Data Not Available |

| AUC (Area Under the Curve) | ng·h/mL | Data Not Available |

| t1/2 (Half-life) | h | Data Not Available |

Table 3: Template for Toxicological Profile of ASC61 in Mice

| Parameter | Unit | Value |

| LD50 (Median Lethal Dose) | mg/kg | Data Not Available |

| MTD (Maximum Tolerated Dose) | mg/kg | Data Not Available |

| Observed Adverse Effects | - | Data Not Available |

Experimental Protocols

Protocol 1: Formulation of ASC61 for Oral Administration

Objective: To prepare a formulation of ASC61 suitable for oral gavage in mice.

Note: The specific vehicle used in the preclinical studies for ASC61 has not been publicly disclosed. Therefore, a common and generally well-tolerated vehicle for oral administration of small molecules in mice is described below. Researchers should perform their own vehicle screening and stability studies.

Materials:

-

ASC61 powder

-

Vehicle: 0.5% (w/v) Methylcellulose and 0.2% (v/v) Tween 80 in sterile water

-

Sterile conical tubes (15 mL or 50 mL)

-

Magnetic stirrer and stir bar or vortex mixer

-

Analytical balance

-

Spatula

Procedure:

-

Calculate the required amount of ASC61: Based on the desired concentration and final volume. For example, to prepare 10 mL of a 5 mg/mL solution (for a 50 mg/kg dose in a 20g mouse at 10 mL/kg), weigh out 50 mg of ASC61.

-

Prepare the vehicle:

-

Add 0.5 g of Methylcellulose to 100 mL of sterile water.

-

Heat and stir the solution until the Methylcellulose is fully dissolved.

-

Allow the solution to cool to room temperature.

-

Add 0.2 mL of Tween 80 and mix thoroughly.

-

-

Formulate the ASC61 suspension:

-

Weigh the calculated amount of ASC61 powder and place it in a sterile conical tube.

-

Add a small volume of the vehicle to the ASC61 powder to create a paste.

-

Gradually add the remaining vehicle to the desired final volume while continuously stirring or vortexing to ensure a homogenous suspension.

-

-

Storage: It is recommended to prepare the formulation fresh daily. If storage is necessary, store at 4°C, protected from light, for no longer than 24 hours. Before each use, ensure the suspension is brought to room temperature and thoroughly re-suspended by vortexing.

Protocol 2: Administration of ASC61 by Oral Gavage in Mice

Objective: To administer a precise dose of ASC61 to mice via oral gavage.

Materials:

-

ASC61 formulation

-

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch for adult mice)

-

1 mL syringes

-

Animal scale

-

Personal Protective Equipment (PPE)

Procedure:

-

Animal Preparation:

-

Acclimatize mice to the facility for at least one week prior to the experiment.

-

Weigh each mouse on the day of dosing to calculate the exact volume of the ASC61 formulation to be administered. The dosing volume is typically 10 mL/kg.

-

-

Dose Calculation:

-

Volume (mL) = (Body Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)

-

-

Restraint:

-

Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head and prevent biting. The body of the mouse should be supported.

-

-

Gavage Needle Insertion:

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure the correct insertion depth to reach the stomach.

-

With the mouse in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly with minimal resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal perforation.

-

-

Administration:

-

Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the ASC61 suspension.

-

-

Post-Administration:

-

Gently remove the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 30 minutes post-dosing.

-

Continue to monitor the animals daily for any adverse effects.

-

Visualizations

Caption: Experimental workflow for in vivo efficacy studies of ASC61.

Caption: Mechanism of action of ASC61-A on the PD-1/PD-L1 pathway.

References

- 1. Ascletis Announces IND Approval of Oral PD-L1 Small Molecule Inhibitor ASC61 for Treatment of Advanced Solid Tumors by China NMPA [prnewswire.com]

- 2. ascletis.com [ascletis.com]

- 3. Ascletis Announces First Patient Dosed in the U.S. Phase I Clinical Trial of Oral PD-L1 Small Molecule Inhibitor Prodrug ASC61 for Treatment of Advanced Solid Tumors [prnewswire.com]

Application Notes and Protocols for Antitumor Agent-61 in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-61, a novel derivative of the topoisomerase I inhibitor Irinotecan, has demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1][2][3][4][5] Its primary mechanism of action involves the induction of programmed cell death, or apoptosis, through the mitochondrial pathway. These application notes provide a comprehensive overview of the in vitro activity of this compound and a detailed, generalized protocol for its evaluation in in vivo xenograft models based on established methodologies for its parent compound, Irinotecan.

Mechanism of Action: Induction of Mitochondrial Apoptosis

This compound exerts its anticancer effects by triggering the intrinsic pathway of apoptosis. This process is initiated by intracellular stress signals, leading to the permeabilization of the mitochondrial outer membrane. This critical event is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak promote membrane permeabilization, while anti-apoptotic members like Bcl-2 inhibit this process.

The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytosol. In the cytosol, cytochrome c binds to the apoptotic protease-activating factor-1 (Apaf-1), which, in the presence of ATP, oligomerizes to form a large protein complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, which orchestrate the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

In Vitro Activity

This compound has demonstrated potent cytotoxic effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SK-OV-3 | Ovarian Cancer | 0.92 | |

| SK-OV-3/CDDP | Ovarian Cancer (Cisplatin-Resistant) | 1.39 | |

| U2OS | Osteosarcoma | 1.75 | |

| MCF-7 | Breast Cancer | 2.20 | |

| A549 | Lung Cancer | 3.05 | |

| MG-63 | Osteosarcoma | 3.23 |

Xenograft Model Protocol (Generalized)

Disclaimer: The following protocol is a generalized procedure for evaluating the in vivo antitumor efficacy of this compound. It is based on established protocols for its parent compound, Irinotecan. Researchers should optimize these conditions for their specific cancer model and experimental goals.

Cell Culture and Animal Models

-

Cell Lines: Select a human cancer cell line of interest (e.g., SK-OV-3, U2OS, A549) based on in vitro sensitivity to this compound. Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

-

Animal Models: Use immunodeficient mice, such as athymic nude mice, SCID mice, or NOD/SCID gamma (NSG) mice, to prevent graft rejection. House animals in a specific-pathogen-free facility in accordance with institutional guidelines.

Tumor Implantation

-

Harvest cancer cells during their logarithmic growth phase.

-

Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

-

Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

Treatment Regimen

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Vehicle Control: The vehicle used to dissolve this compound.

-

This compound: Based on protocols for Irinotecan, a starting dose range of 25-75 mg/kg could be explored.

-

Administration Route: Intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.) administration can be considered, depending on the formulation of this compound.

-

Dosing Schedule: A variety of schedules can be tested, for example:

-

Once daily for 5 consecutive days (dx5).

-

Three times per week.

-

Once every 4 days for a total of 3 doses.

-

Monitoring and Endpoints

-

Measure tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

The primary endpoint is typically tumor growth inhibition.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Data Presentation and Analysis

All quantitative data, such as tumor volumes and body weights, should be recorded and analyzed. Tumor growth inhibition (TGI) can be calculated as a percentage using the following formula:

TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

The results should be presented in clear, structured tables and graphs for easy comparison between treatment groups. Statistical analysis should be performed to determine the significance of the observed differences.

Conclusion

This compound is a promising anticancer compound that induces apoptosis via the mitochondrial pathway. The provided in vitro data and the generalized in vivo protocol offer a solid foundation for researchers to further investigate its therapeutic potential in preclinical xenograft models. Careful optimization of the experimental conditions will be crucial for obtaining robust and reproducible results.

References

- 1. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Apaf-1 apoptosome: a large caspase-activating complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

"Antitumor agent-61" solution preparation and stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-61, also identified as Compound 9b, is a derivative of Irinotecan, a well-established topoisomerase I inhibitor used in cancer therapy.[1][2] This agent has demonstrated potent cytotoxic activity across a range of human cancer cell lines, including ovarian (SK-OV-3), cisplatin-resistant ovarian (SK-OV-3/CDDP), osteosarcoma (U2OS, MG-63), breast (MCF-7), and lung (A549) cancers.[2] Another compound, referred to as Anticancer agent 61 (compound 3v), has also shown significant antiproliferative effects in liver (HepG2, Bel-7402) and breast (MCF-7) cancer cells. The primary mechanism of action for the Irinotecan derivative, this compound, involves the induction of apoptosis through mitochondrial pathways.

These application notes provide essential information regarding the preparation of solutions and the stability of this compound, offering protocols to guide researchers in its laboratory use.

Physicochemical and Biological Data

Quantitative data for this compound is summarized below for easy reference.

Table 1: Physicochemical Properties of this compound (Compound 9b)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2408917-12-2 | |

| Molecular Formula | C₅₄H₆₃FN₅O₁₀P |

| Storage (Solid) | -20°C | |

Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| SK-OV-3 | Ovarian Cancer | 0.92 | |

| MCF-7 | Breast Cancer | 2.20 | |

| SK-OV-3/CDDP | Cisplatin-Resistant Ovarian Cancer | 1.39 | |

| U2OS | Osteosarcoma | 1.75 | |

| A549 | Lung Cancer | 3.05 |

| MG-63 | Osteosarcoma | 3.23 | |

Table 3: General Recommendations for Solution Storage

| Condition | Duration | Notes | Reference |

|---|---|---|---|

| Stock Solution (-80°C) | ≤ 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store under nitrogen if possible. | |

| Stock Solution (-20°C) | ≤ 1 month | Less ideal for long-term storage. | |

| Working Solution | Prepare Freshly | It is recommended to prepare fresh dilutions for each experiment and not to store them. |

Note: These are general guidelines based on best practices for similar compounds. Specific stability studies for this compound are highly recommended.

Experimental Protocols

Protocol for Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing a concentrated stock solution of this compound and subsequent working solutions for in vitro assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

-

Vortex mixer

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

Procedure for 10 mM Stock Solution:

-

Safety First: Handle this compound powder in a chemical fume hood or a ventilated enclosure. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Weighing: Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the mass based on its molecular weight.

-

Solubilization: Add the appropriate volume of sterile DMSO to the vial containing the powder. Due to the low water solubility of many anticancer agents, DMSO is a common initial solvent.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but monitor to avoid degradation.

-

Sterilization (Optional): If required for the experiment, the concentrated stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months.

Procedure for Working Solutions:

-

Thawing: Thaw a single aliquot of the stock solution at room temperature immediately before use.

-

Dilution: Perform serial dilutions of the stock solution into the appropriate sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Important Considerations:

-

Prepare dilutions fresh for each experiment. Storage of diluted solutions is not recommended.

-

Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

-

Protect the solution from light during preparation and use.

-

Protocol for Stability Assessment (Forced Degradation Study)

To determine the intrinsic stability of this compound, a forced degradation study is necessary. This protocol provides a general framework based on established guidelines for anticancer drugs. The degradation should be monitored using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound stock solution

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Sterile water (for neutral hydrolysis)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC system with a suitable detector (e.g., UV-Vis or MS)

-

pH meter

-

Temperature-controlled chambers/incubators

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare multiple identical samples of this compound solution at a known concentration in a suitable solvent system.

-

Stress Conditions: Expose the samples to the following stress conditions, including a control sample stored under recommended conditions (-20°C or -80°C, protected from light).

-

Acid Hydrolysis: Add HCl to adjust the pH to an acidic range (e.g., pH 1-2). Incubate at a set temperature (e.g., 60°C).

-

Base Hydrolysis: Add NaOH to adjust the pH to an alkaline range (e.g., pH 12-13). Incubate at room temperature or a slightly elevated temperature.

-

Neutral Hydrolysis: Dilute the sample in neutral aqueous solution (e.g., water or buffer at pH 7). Incubate at a set temperature (e.g., 60°C).

-

Oxidative Degradation: Add H₂O₂ solution to the sample. Keep at room temperature, protected from light.

-

Thermal Degradation: Expose the solution to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a temperature-controlled chamber.

-

Photostability: Expose the solution to a light source as per ICH Q1B guidelines (e.g., cool white fluorescent and near-ultraviolet lamp).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing should be adjusted based on the observed rate of degradation.

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including the control, using a validated HPLC method. The method must be able to separate the intact drug from its degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of remaining this compound at each time point.

-

Identify and, if possible, characterize major degradation products.

-

Determine the degradation kinetics under each stress condition.

-

References

Measuring Target Engagement of Antitumor Agent-61, an MDM2-p53 Interaction Inhibitor, in Cancer Cells

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers with wild-type p53, the p53 pathway is functionally inactivated by overexpression of MDM2.[1][2][3] Antitumor Agent-61 is a potent small molecule inhibitor designed to disrupt the MDM2-p53 protein-protein interaction, thereby stabilizing and activating p53 to induce cancer cell death.[4][5] Verifying that this compound engages its intended target, MDM2, within the complex cellular environment is a critical step in its preclinical development. This document provides detailed protocols for three orthogonal methods to measure the cellular target engagement of this compound: Cellular Thermal Shift Assay (CETSA), Co-Immunoprecipitation (Co-IP), and In-Cell Western (ICW) for downstream p53 stabilization.

MDM2-p53 Signaling Pathway

The diagram below illustrates the core regulatory relationship between p53 and MDM2, and the mechanism of action for this compound. Under normal cellular conditions, p53 levels are kept low by MDM2-mediated ubiquitination and subsequent degradation. This compound binds to MDM2, preventing its interaction with p53. This leads to the accumulation of p53, which can then activate downstream target genes like p21, resulting in cell cycle arrest and apoptosis.

Caption: MDM2-p53 signaling and inhibition by this compound.

Comparison of Target Engagement Methods

The selection of a target engagement assay depends on the specific experimental goals, available resources, and desired throughput. The following table summarizes the key features of the methods detailed in this document.

| Feature | Cellular Thermal Shift Assay (CETSA) | Co-Immunoprecipitation (Co-IP) | In-Cell Western (ICW) |

| Principle | Ligand binding stabilizes the target protein (MDM2) against heat-induced denaturation. | An antibody enriches the target protein (MDM2 or p53) from cell lysates to detect the presence of the interacting partner. | Direct immunofluorescent detection and quantification of a downstream biomarker (p53) in fixed and permeabilized cells in a microplate format. |

| Primary Readout | Change in protein melting temperature (ΔTm) or isothermal dose-response. | Presence and intensity of a co-precipitated protein band on a Western blot. | Fluorescence intensity, indicating protein level. |

| Measures | Direct binding to MDM2. | Disruption of the MDM2-p53 complex. | Downstream consequence of target engagement (p53 stabilization). |

| Throughput | Medium to High | Low | High |

| Antibody Requirement | Requires a validated antibody for the target protein (MDM2) for Western blot detection. | Requires validated antibodies for both bait (MDM2 or p53) and prey (p53 or MDM2) proteins. | Requires a validated primary antibody for the downstream marker (p53) and a fluorescently labeled secondary antibody. |

Quantitative Data Summary

The following table presents representative data for a potent MDM2 inhibitor, demonstrating the expected outcomes from target engagement and downstream functional assays.

| Cell Line | Assay Type | Compound | IC50 / EC50 | Reference |

| SJSA-1 (p53 WT) | Cell Growth Inhibition | MDM2 Inhibitor (MI-1061) | 100 nM | |

| HCT-116 (p53 WT) | Cell Growth Inhibition | MDM2 Inhibitor (MI-1061) | 250 nM | |

| HCT-116 (p53-/-) | Cell Growth Inhibition | MDM2 Inhibitor (MI-1061) | >10,000 nM | |

| AML2 Lysates | CETSA (MDM2 ΔTm) | Nutlin-3 (10 µM) | ~4.0 °C Shift | |

| SJSA-1 Cells | p53 Activation (Western Blot) | MDM2 Inhibitor (Compound 5) | Activation at 40 nM |

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for MDM2 Target Engagement

This protocol describes how to assess the binding of this compound to MDM2 in intact cells by measuring the ligand-induced thermal stabilization of MDM2.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

-

Human cancer cell line with wild-type p53 (e.g., SJSA-1, HCT-116)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS) with protease inhibitors

-

Laemmli sample buffer

-

Primary antibody: anti-MDM2

-

HRP-conjugated secondary antibody

-

ECL substrate for chemiluminescence

-

PVDF membrane

Procedure:

-

Cell Culture and Treatment:

-

Culture SJSA-1 cells to 80-90% confluency.

-

Treat cells with a final concentration of 10 µM this compound or an equivalent volume of DMSO for 1-2 hours at 37°C.

-

-

Heat Challenge:

-

Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes for each temperature point.

-

Heat the samples across a defined temperature range (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Cell Lysis:

-

Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.

-

Carefully transfer the supernatant (soluble protein fraction) to a new tube.

-

-

Western Blot Analysis:

-

Determine the protein concentration of the soluble fractions.

-

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein, perform electrophoresis, and transfer to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific for MDM2 overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate.

-

-

Data Analysis:

-

Quantify the band intensities for MDM2 at each temperature for both treated and vehicle control samples.

-

Plot the percentage of soluble MDM2 relative to the non-heated control against the temperature to generate melting curves.

-

The shift in the melting temperature (ΔTm) between the this compound-treated and vehicle-treated samples indicates target engagement.

-

Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Disruption of the MDM2-p53 Interaction

This protocol is used to determine if this compound disrupts the interaction between MDM2 and p53 in cells.

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Materials:

-

SJSA-1 or HCT-116 cells

-

This compound and DMSO

-

Co-IP Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody for immunoprecipitation: anti-MDM2

-

Primary antibody for detection: anti-p53

-

Protein A/G magnetic beads

-

Secondary antibodies for Western blotting

Procedure:

-

Cell Treatment and Lysis:

-

Treat SJSA-1 cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO control for 4-6 hours.

-

Wash cells with cold PBS and lyse with Co-IP lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Incubate the cleared lysate with an anti-MDM2 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Collect the beads using a magnetic stand and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-p53 antibody to detect the amount of p53 that was co-precipitated with MDM2.

-

A dose-dependent decrease in the co-precipitated p53 band in the this compound-treated samples compared to the vehicle control indicates disruption of the MDM2-p53 interaction.

-

Protocol 3: In-Cell Western (ICW) for p53 Stabilization

This high-throughput method quantifies the accumulation of p53 protein, a direct downstream consequence of MDM2 inhibition.

References

- 1. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisionbusinessinsights.com [precisionbusinessinsights.com]

Application Notes and Protocols for Western Blot Analysis of Antitumor agent-61 (GANT61)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-61, also known as GANT61, is a potent and selective small-molecule inhibitor of the Gli family of transcription factors, specifically targeting GLI1 and GLI2. These transcription factors are the final effectors of the Hedgehog (Hh) signaling pathway, which is frequently dysregulated in various human cancers. Aberrant activation of the Hh pathway is implicated in tumorigenesis, cancer progression, and the maintenance of cancer stem cells. GANT61 exerts its antitumor effects by blocking GLI-mediated transcription, leading to the downregulation of target genes involved in cell proliferation, survival, and invasion. In addition to the Hedgehog pathway, GANT61 has been shown to modulate other critical signaling cascades, including the AKT/mTOR and JAK/STAT3 pathways, highlighting its potential as a multi-faceted anticancer agent.

Western blot analysis is an indispensable technique for elucidating the mechanism of action of GANT61. It allows for the sensitive and specific detection of changes in the expression and phosphorylation status of key proteins within the signaling pathways affected by GANT61 treatment. This document provides a detailed protocol for performing Western blot analysis to assess the impact of GANT61 on target proteins and summarizes key quantitative findings from the literature.

Signaling Pathways Modulated by GANT61

GANT61 primarily targets the Hedgehog signaling pathway by inhibiting the transcriptional activity of GLI1 and GLI2. This leads to a downstream reduction in the expression of Hh target genes. Furthermore, GANT61 has been observed to influence the activity of the PI3K/AKT/mTOR and JAK/STAT3 pathways, which are crucial for cell survival and proliferation.

Caption: GANT61 inhibits GLI1/2, affecting Hedgehog, PI3K/AKT/mTOR, and JAK/STAT3 pathways.

Quantitative Data Summary

The following table summarizes the observed effects of GANT61 on the protein expression levels of key signaling molecules as determined by Western blot analysis in various cancer cell lines.

| Cell Line | Target Protein | GANT61 Concentration | Treatment Duration | Observed Effect on Protein Expression | Reference |

| HSC3 (Oral Squamous Carcinoma) | PTCH1 | 18 µM and 36 µM | 24 hours | Reduced protein levels | [1][2] |

| HSC3 (Oral Squamous Carcinoma) | SHH | 18 µM and 36 µM | 24 hours | Reduced protein levels | [1][2] |

| HSC3 (Oral Squamous Carcinoma) | Gli1 | 18 µM and 36 µM | 24 hours | Reduced protein levels | [1] |

| Jurkat (T-cell lymphoma) | GLI1 | 10 µM and 15 µM | 24 hours | Marked inhibition | |

| Karpass299 (T-cell lymphoma) | GLI1 | 5 µM and 10 µM | 24 hours | Marked inhibition | |

| Myla3676 (T-cell lymphoma) | GLI1 | 5 µM, 10 µM, and 15 µM | 24 hours | Significant inhibition | |

| Jurkat, Karpass299, Myla3676 | p-STAT3 | Various concentrations | 24 hours | Decreased expression | |

| Jurkat, Karpass299, Myla3676 | SOCS3 | Various concentrations | 24 hours | Decreased expression | |

| MDA-MB-231 (Breast Cancer) | GLI1 | 10 µM | 12-48 hours | Significant decrease | |

| MDA-MB-231 (Breast Cancer) | SHH | 10 µM | 12-48 hours | Significant decrease | |

| MDA-MB-231 (Breast Cancer) | FGFR1 | 10 µM | 12-48 hours | Significant decrease | |

| 8505C and CAL-62 (Anaplastic Thyroid Carcinoma) | p-AKT | Not specified | Not specified | Suppressed phosphorylation | |

| 8505C and CAL-62 (Anaplastic Thyroid Carcinoma) | p-mTOR | Not specified | Not specified | Suppressed phosphorylation | |

| 8505C and CAL-62 (Anaplastic Thyroid Carcinoma) | p-JAK2 | Not specified | Not specified | Suppressed phosphorylation | |

| 8505C and CAL-62 (Anaplastic Thyroid Carcinoma) | p-STAT3 | Not specified | Not specified | Suppressed phosphorylation |

Experimental Protocol: Western Blot Analysis of GANT61-Treated Cells

This protocol provides a comprehensive methodology for assessing the effects of GANT61 on target protein expression in cultured cancer cells.

Experimental Workflow

Caption: Workflow for Western blot analysis of GANT61-treated cells.

Materials and Reagents

-

Cell Lines: Appropriate cancer cell lines (e.g., HSC3, Jurkat, MDA-MB-231).

-

GANT61: Stock solution in DMSO.

-

Cell Culture Medium and Supplements: As required for the specific cell line.

-

Phosphate-Buffered Saline (PBS): pH 7.4.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA Protein Assay Kit.

-

Sample Buffer: 4X Laemmli sample buffer.

-

SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.

-

Running Buffer: Tris-Glycine-SDS buffer.

-

Transfer Buffer: Tris-Glycine buffer with methanol.

-

Membranes: PVDF or nitrocellulose membranes.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary Antibodies: Specific for target proteins (e.g., anti-GLI1, anti-p-STAT3, anti-β-actin).

-

Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent Substrate: ECL Western Blotting Substrate.

-

Imaging System: Chemiluminescence imager or X-ray film.

Procedure

-

Cell Culture and GANT61 Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with various concentrations of GANT61 (e.g., 5, 10, 20 µM) or vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).

-

-

Cell Lysis and Protein Extraction:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add an appropriate volume of 4X Laemmli sample buffer to each lysate to achieve a 1X final concentration.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE:

-

Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel.

-

Include a pre-stained protein ladder to monitor protein separation.

-

Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by observing the pre-stained protein ladder on the membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer at the recommended concentration.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Dilute the HRP-conjugated secondary antibody in blocking buffer.

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the target protein band to the intensity of a loading control (e.g., β-actin or GAPDH) to account for loading differences.

-

Express the results as a fold change relative to the vehicle-treated control.

-

Troubleshooting

-

High Background: Insufficient blocking, inadequate washing, or too high antibody concentration. Optimize blocking time, increase the number and duration of washes, and titrate antibody concentrations.

-

Weak or No Signal: Insufficient protein loading, inefficient transfer, inactive antibody, or insufficient exposure. Verify protein concentration, check transfer efficiency, use a fresh antibody, and optimize exposure time.

-

Non-specific Bands: Antibody cross-reactivity or protein degradation. Use a more specific antibody and ensure proper sample handling with protease inhibitors.

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the molecular mechanisms of this compound and its impact on key cancer-related signaling pathways.

References

Application Notes: Flow Cytometry Analysis of Cancer Cells Treated with Antitumor Agent-61

Introduction

Antitumor agent-61 is an irinotecan derivative that exhibits significant anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways.[1] The quantification and characterization of the cellular response to this compound are essential for its development as a therapeutic agent. Flow cytometry is a powerful and indispensable technique for this purpose, enabling the rapid, quantitative, and multi-parametric analysis of individual cells within a heterogeneous population.[2][3][4][5]

This document provides detailed protocols for using flow cytometry to analyze three key cellular events following treatment with this compound:

-

Apoptosis: Quantifying programmed cell death.

-

Cell Cycle Progression: Analyzing the distribution of cells in different phases of the cell cycle.

-

Cell Surface Marker Expression: Measuring changes in protein expression on the cell surface.

These protocols are designed for researchers, scientists, and drug development professionals to assess the efficacy and mechanism of action of this compound in various cancer cell lines.

Principle of Assays

1. Apoptosis Detection (Annexin V & Propidium Iodide Staining) During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

2. Cell Cycle Analysis (Propidium Iodide Staining) Flow cytometry is a widely used technique to analyze the cell cycle by measuring the DNA content of cells. After fixation and permeabilization, cells are stained with PI, which stoichiometrically binds to double-stranded DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle. A sub-G1 peak can also be identified, which is often indicative of apoptotic cells with fragmented DNA.

3. Cell Surface Marker Analysis Flow cytometry can effectively identify and quantify cell surface proteins (markers) using fluorochrome-conjugated antibodies. This is crucial for understanding how this compound may alter the expression of proteins involved in cell signaling, adhesion, or immune recognition (e.g., CD71, the transferrin receptor, which is often overexpressed in cancer). This analysis does not require cell permeabilization, as the antibodies bind to extracellular epitopes.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of this compound-induced apoptosis and the experimental procedure, the following diagrams are provided.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. marinbio.com [marinbio.com]

- 4. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

Application Notes & Protocols: Antitumor Agent-61 for Patient-Derived Organoid Cultures

For Research Use Only.